Tolebrutinib

Vue d'ensemble

Description

Le tolèbrutinib est un inhibiteur de la tyrosine kinase de Bruton à pénétration cérébrale et bioactif en cours d'investigation. Il est conçu pour moduler les lymphocytes B et les cellules microgliales, qui sont les principaux moteurs de l'inflammation dans la sclérose en plaques . Ce composé est actuellement évalué dans des essais cliniques de phase 3 pour le traitement des formes récidivantes de sclérose en plaques, de la sclérose en plaques secondaire progressive non récidivante et de la sclérose en plaques primaire progressive .

Applications De Recherche Scientifique

Tolebrutinib has significant scientific research applications, particularly in the field of multiple sclerosis. It has shown a significant effect on central nervous system immune mediators that drive disease progression . Additionally, it is being evaluated for its potential to address disability accumulation in multiple sclerosis treatment . The compound’s ability to modulate neuroinflammatory biomarkers in the central nervous system reinforces its potential as a disease-modifying therapy .

Mécanisme D'action

Target of Action

Tolebrutinib is a covalent inhibitor of Bruton’s tyrosine kinase (BTK), an enzyme expressed in B lymphocytes and myeloid cells including microglia . These cells are thought to be major drivers of inflammation in multiple sclerosis (MS) . By inhibiting BTK, this compound is designed to reduce the activation of B-cells .

Mode of Action

This compound interacts with its targets by binding to BTK and inhibiting its function . This inhibition reduces the activation of B cells and Fc-receptor activation of myeloid cells, including microglia . The inhibition of BTK by this compound is irreversible .

Biochemical Pathways

The inhibition of BTK by this compound affects the B cell receptor (BCR) signaling pathway . BTK is centrally involved in the activation of B cells as well as myeloid cells, such as macrophages and microglia . By inhibiting BTK, this compound can modulate the function of these cells and reduce inflammation .

Pharmacokinetics

This compound is rapidly and completely absorbed from the gastrointestinal tract, followed by rapid and extensive metabolism . Excretion via feces is the major elimination pathway of the administered radioactivity (78%) . This compound is highly metabolized, with 19 metabolites identified in human plasma . Phase 1 biotransformations were primarily responsible for the circulating metabolites in plasma . This compound and its metabolite M2 had short (3.5-h) half-lives but durable pharmacodynamic effects as expected for an irreversible antagonist .

Result of Action

This compound has a significant effect on key immune mediators that may drive disease progression within the central nervous system (CNS) . It has been shown to have a significant impact on neuroinflammatory biomarkers in the CNS associated with MS disease progression . In relapsing remitting MS, this compound reduced the number of new active lesions on MRI .

Action Environment

This compound is an investigational brain-penetrant and bioactive BTK inhibitor that achieves cerebrospinal fluid (CSF) concentrations predicted to modulate B lymphocytes and microglial cells . The ability of this compound to cross the blood-brain barrier allows it to reach disease targets in the CNS and target inflammation both in the periphery and directly in the CNS .

Safety and Hazards

Tolebrutinib is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . The most common adverse events reported were headache, COVID-19, nasopharyngitis, upper respiratory tract infection, and arthralgia .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Tolebrutinib plays a significant role in biochemical reactions by interacting with BTK, an enzyme crucial for the development and functioning of certain immune cells . It acts as a covalent inhibitor, reacting with BTK 65-times faster than evobrutinib . This interaction with BTK is central to the biochemical properties of this compound.

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. It modulates B lymphocytes and microglial cells, which are key immune mediators that may drive disease progression within the central nervous system (CNS) . In multiple sclerosis patients treated with this compound, researchers observed significant changes in the proteomic profile of cerebrospinal fluid .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of BTK. It irreversibly inactivates BTK via a covalent reaction between its acrylamide “warhead” and the sulfhydryl sidechain of cysteine 481 in the ATP binding pocket of BTK, rendering the enzyme catalytically inert .

Temporal Effects in Laboratory Settings

This compound was found to be rapidly and completely absorbed from the gastrointestinal tract, followed by rapid and extensive metabolism . Over time, it was observed that excretion via feces was the major elimination pathway of the administered radioactivity (78%) .

Dosage Effects in Animal Models

In non-human primate models, evobrutinib, fenebrutinib, and this compound achieved similar levels of exposure in cerebrospinal fluid after oral doses of 10 mg/kg . Only this compound exceeded the IC90 (the estimated concentration inhibiting 90% of kinase activity) value .

Metabolic Pathways

This compound undergoes extensive metabolism, with 19 metabolites identified in human plasma . Phase 1 biotransformations were primarily responsible for the circulating metabolites in plasma .

Transport and Distribution

This compound is rapidly and completely absorbed from the gastrointestinal tract, indicating efficient transport and distribution within the body . It achieves cerebrospinal fluid concentrations predicted to modulate B lymphocytes and microglial cells, suggesting effective distribution within cells and tissues .

Subcellular Localization

Given its ability to penetrate the brain and its interaction with BTK, an enzyme expressed in B lymphocytes and myeloid cells, it can be inferred that this compound likely localizes to these immune cells within the CNS .

Méthodes De Préparation

Le tolèbrutinib peut être synthétisé sous forme cristalline et amorphe. Les méthodes de préparation de ces formes impliquent des conditions de réaction spécifiques pour assurer la stabilité, une faible hygroscopicité et une distribution uniforme de la taille des particules . Les méthodes de production industrielle visent à obtenir une solubilité qui répond aux exigences médicales et un stockage stable afin d'éviter la transformation cristalline pendant le développement et le stockage .

Analyse Des Réactions Chimiques

Le tolèbrutinib subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et conditions courants utilisés dans ces réactions comprennent la chromatographie liquide, la spectrométrie de masse et les méthodes de dosage de la radioactivité . Les principaux produits formés à partir de ces réactions comprennent plusieurs métabolites, le métabolite hydroxylé M2 présentant une puissance inhibitrice similaire sur la tyrosine kinase de Bruton par rapport au composé parent .

Applications de la recherche scientifique

Le tolèbrutinib a des applications de recherche scientifique importantes, en particulier dans le domaine de la sclérose en plaques. Il a montré un effet significatif sur les médiateurs immunitaires du système nerveux central qui stimulent la progression de la maladie . De plus, il est évalué pour son potentiel à traiter l'accumulation de l'invalidité dans le traitement de la sclérose en plaques . La capacité du composé à moduler les biomarqueurs neuro-inflammatoires dans le système nerveux central renforce son potentiel en tant que traitement modificateur de la maladie .

Mécanisme d'action

Le tolèbrutinib est un inhibiteur covalent de la tyrosine kinase de Bruton, une enzyme exprimée dans les lymphocytes B et les cellules myéloïdes, y compris les microglies . Il agit sur l'immunité adaptative et innée en couplant la stimulation antigénique du récepteur des lymphocytes B à la signalisation nucléaire, ce qui conduit à des réponses inflammatoires aiguës . Le composé atteint des concentrations dans le liquide céphalorachidien prédites pour moduler les lymphocytes B et les cellules microgliales .

Comparaison Avec Des Composés Similaires

Le tolèbrutinib est comparé à d'autres inhibiteurs de la tyrosine kinase de Bruton tels que l'évobrutinib et le fénebrutinib. Des essais in vitro de kinase ont démontré que le tolèbrutinib réagissait avec la tyrosine kinase de Bruton 65 fois plus rapidement que l'évobrutinib . De plus, le tolèbrutinib a atteint une exposition pertinente dans le liquide céphalorachidien chez les primates non humains, tandis que l'évobrutinib et le fénebrutinib n'ont pas réussi à atteindre les concentrations estimées inhibant 90 % de l'activité de la kinase . Cela met en évidence l'unicité du tolèbrutinib en termes de puissance et d'exposition du système nerveux central .

Propriétés

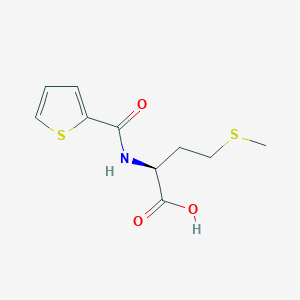

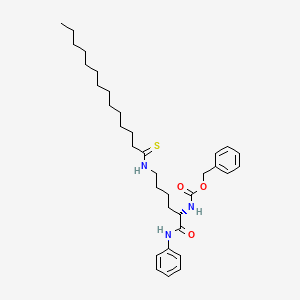

IUPAC Name |

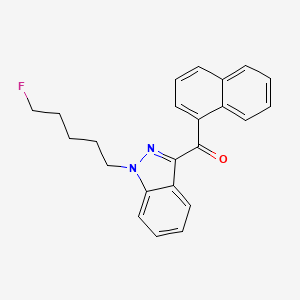

4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O3/c1-2-23(32)29-16-6-7-19(17-29)30-22-14-15-28-25(27)24(22)31(26(30)33)18-10-12-21(13-11-18)34-20-8-4-3-5-9-20/h2-5,8-15,19H,1,6-7,16-17H2,(H2,27,28)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEUOFPEZFUWRF-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)N2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1971920-73-6 | |

| Record name | Tolebrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971920736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-1-(1-acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLEBRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CZ82ZYY9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

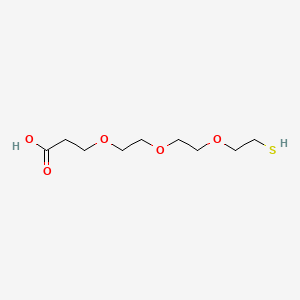

![(E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid](/img/structure/B611350.png)